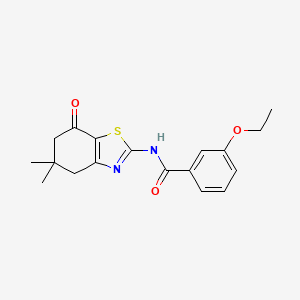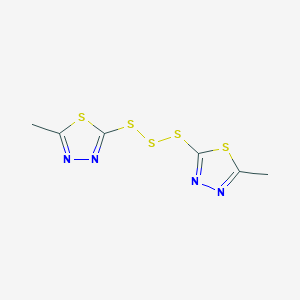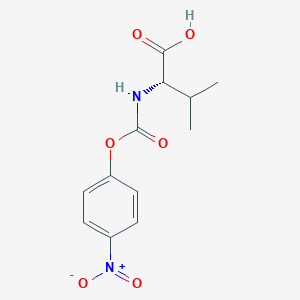
2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran is a chemical compound with a unique structure that includes both chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of fluorinated and chlorinated reagents in the presence of a catalyst to facilitate the formation of the desired compound. The reaction conditions often include specific temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of advanced technologies and equipment ensures the efficient production of this compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less chlorinated or fluorinated derivatives.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds.
Applications De Recherche Scientifique
2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Industry: Used in the production of specialized materials and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism by which 2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran exerts its effects involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms allows it to participate in various chemical reactions, influencing the pathways and processes in which it is involved. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloro-3,3,3-trifluoropropionic acid: This compound shares some structural similarities but differs in its functional groups and applications.
2,2,3,3-Tetrafluoro-1-propanol: Another fluorinated compound with different properties and uses.
4,5-Dichloro-2,2,4,5-tetrafluoro-1,3-dioxolane: Similar in having both chlorine and fluorine atoms but with a different core structure.
Uniqueness
2,2-Dichloro-3,3,4,5-tetrafluoro-2,3-dihydrofuran is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Propriétés
Numéro CAS |
202479-69-4 |
|---|---|
Formule moléculaire |
C4Cl2F4O |
Poids moléculaire |
210.94 g/mol |
Nom IUPAC |
2,2-dichloro-3,3,4,5-tetrafluorofuran |
InChI |
InChI=1S/C4Cl2F4O/c5-4(6)3(9,10)1(7)2(8)11-4 |
Clé InChI |
FAPGXFTXTXGRIM-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(OC(C1(F)F)(Cl)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)
![4-[5-[7-fluoro-4-(trifluoromethyl)-1-benzofuran-2-yl]-1H-pyrrol-2-yl]benzoic acid](/img/structure/B15166716.png)



![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
![1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B15166733.png)

![1,5-Diazabicyclo[3.3.3]undec-2-ene](/img/structure/B15166743.png)
![1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one](/img/structure/B15166754.png)
![N-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B15166760.png)
![4-[(But-2-yn-1-yl)oxy]-1-(methanesulfonyl)piperidine](/img/structure/B15166765.png)

